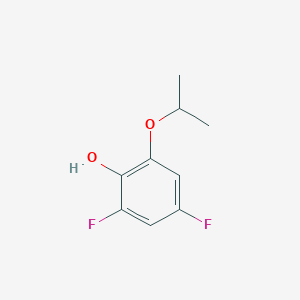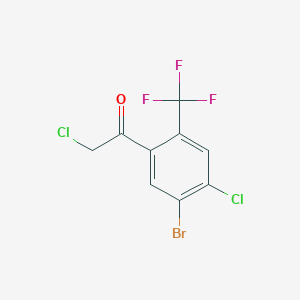![molecular formula C28H30Cl2P2Pd+2 B13721172 Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride . It is a coordination complex consisting of palladium(II) ion coordinated with 1,4-bis(diphenylphosphino)butane and two chloride ions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride can be synthesized by reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent such as dichloromethane or ethanol. The reaction typically occurs at room temperature and yields the desired complex as a crystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
Common Reagents and Conditions:
- Suzuki-Miyaura coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
- Stille coupling: Involves organotin compounds and aryl halides, usually in the presence of a base and a solvent like tetrahydrofuran.
- Sonogashira coupling: Utilizes terminal alkynes and aryl halides, often in the presence of a copper(I) co-catalyst and a base like triethylamine.
- Negishi coupling: Involves organozinc compounds and aryl halides, typically in the presence of a solvent like tetrahydrofuran.
- Hiyama coupling: Utilizes organosilanes and aryl halides, often in the presence of a fluoride source like cesium fluoride.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is extensively used in scientific research due to its versatility as a catalyst in various organic transformations. Some of its applications include:
- Chemistry: Used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
- Biology: Employed in the synthesis of biologically active molecules and natural products.
- Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the oxidative addition of the substrate to the palladium center, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) chloride
Comparison: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is unique due to its bidentate ligand, which provides greater stability and selectivity in catalytic reactions compared to monodentate phosphine ligands. This stability enhances its efficiency in cross-coupling reactions, making it a preferred choice for many synthetic applications .
Propriétés
Formule moléculaire |
C28H30Cl2P2Pd+2 |
|---|---|
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
dichloropalladium;4-diphenylphosphaniumylbutyl(diphenyl)phosphanium |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2 |
Clé InChI |
JQXJBXVWVPVTOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[PH+](CCCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
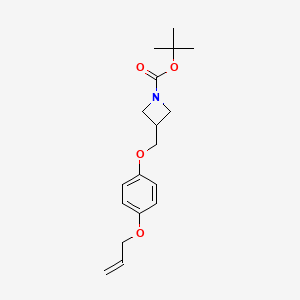
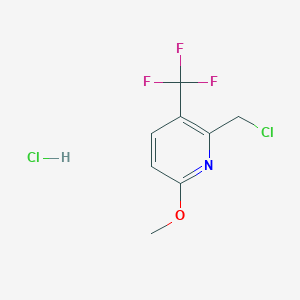
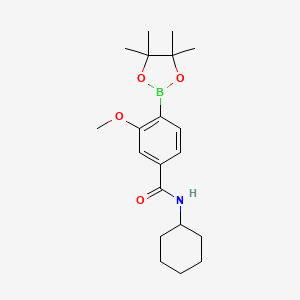

![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
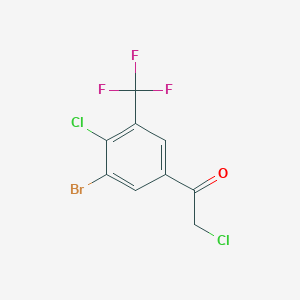
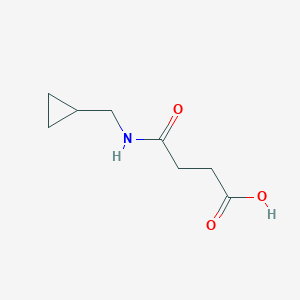
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
